molecular formula C21H29N3O3 B6577493 3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea CAS No. 1210352-70-7

3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea

Cat. No. B6577493
CAS RN: 1210352-70-7
M. Wt: 371.5 g/mol
InChI Key: WWHPWZMQOBJIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea, or 3DMAPU, is an analogue of the neurotransmitter dopamine and has been studied for its potential applications in scientific research. It has been used as a tool to study the physiological and biochemical effects of dopamine, as well as its mechanism of action and the advantages and limitations for laboratory experiments.

Scientific Research Applications

3DMAPU has been widely used in scientific research as a tool to study the physiological and biochemical effects of dopamine. It has been used to study the effects of dopamine on the central nervous system, as well as its effects on behavior and learning. It has also been used to study the effects of dopamine on the cardiovascular system, as well as the effects of dopamine on the release of hormones.

Mechanism of Action

3DMAPU is an analogue of the neurotransmitter dopamine and is believed to act as an agonist of the dopamine D2 receptor. It has been shown to bind to the D2 receptor, which is involved in the regulation of dopamine levels in the brain. This binding leads to an increase in dopamine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3DMAPU has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased alertness, improved focus, and improved mood. It has also been shown to increase the release of hormones, such as prolactin and oxytocin, which can lead to increased feelings of pleasure and relaxation. Additionally, 3DMAPU has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3DMAPU has several advantages for laboratory experiments. It is relatively easy to synthesize, has a low toxicity profile, and has a long half-life, which makes it ideal for long-term experiments. Additionally, it is relatively inexpensive, making it an attractive option for researchers. However, 3DMAPU has some limitations as well. It is not as selective as other dopamine agonists, which means that it may have off-target effects. Additionally, its effects may not be as strong as those of other dopamine agonists.

Future Directions

There are a variety of potential future directions for 3DMAPU research. One potential direction is to further study the effects of 3DMAPU on the central nervous system. Additionally, further research could be done to explore the potential therapeutic applications of 3DMAPU, such as in the treatment of depression and anxiety. Additionally, further research could be done to explore the potential applications of 3DMAPU in the treatment of neurological disorders, such as Parkinson’s disease. Finally, further research could be done to explore the potential applications of 3DMAPU in the treatment of addiction.

Synthesis Methods

3DMAPU is synthesized through a multi-step process. The first step involves the condensation of 4-dimethylaminobenzaldehyde with aqueous ammonia, followed by the addition of 3,4-dimethoxyphenylmethyl chloride. The resulting product is then treated with sodium hydroxide to yield 3DMAPU. This method is relatively simple and has been used to synthesize a variety of analogues of dopamine.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[3-[4-(dimethylamino)phenyl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-24(2)18-10-7-16(8-11-18)6-5-13-22-21(25)23-15-17-9-12-19(26-3)20(14-17)27-4/h7-12,14H,5-6,13,15H2,1-4H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHPWZMQOBJIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea

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